alpha-Capecitabine-d11

anomeric stereochemistry impurity profiling pharmacopoeial compliance

Alpha-Capecitabine-d11 bridges two critical analytical needs in capecitabine quality control: it is the only certified reference standard that simultaneously resolves the alpha-anomer process impurity (per BP/EP unspecified impurity limit ≤0.05%) and provides a +11 Da mass shift for stable-isotope dilution LC-MS/MS. Non-deuterated alpha-capecitabine cannot correct matrix effects; deuterated beta-capecitabine cannot verify impurity resolution. This compound enables ANDA-ready method validation per ICH Q2(R1), supports DBS-based microsampling PK studies, and integrates into multiplexed oncology panels. Procure the definitive impurity-and-IS reference to eliminate orthogonal sourcing risk.

Molecular Formula C19H28FNO6
Molecular Weight 396.5 g/mol
Cat. No. B12420444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Capecitabine-d11
Molecular FormulaC19H28FNO6
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCCCCCOC(=O)CC1=CC(=O)N(C=C1F)C2C(C(C(O2)C)OC)OC
InChIInChI=1S/C19H28FNO6/c1-5-6-7-8-26-16(23)10-13-9-15(22)21(11-14(13)20)19-18(25-4)17(24-3)12(2)27-19/h9,11-12,17-19H,5-8,10H2,1-4H3/t12-,17?,18+,19+/m1/s1/i1D3,5D2,6D2,7D2,8D2
InChIKeyPZKXODVUVHSZFB-GOKHLIHCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-Capecitabine-d11: Deuterated Alpha-Anomer Reference Standard for Capecitabine Analytical Method Development and Impurity Profiling


alpha-Capecitabine-d11 (CAS 1132662-08-8) is a stable isotope-labeled analog of the alpha-anomer of capecitabine, bearing eleven deuterium atoms on the pentyl ester side chain [1]. Its systematic name is [1-(5-Deoxy-α-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic Acid Pentyl-11 Ester, with molecular formula C₁₅H₁₁D₁₁FN₃O₆ and molecular weight 370.42 g/mol [2]. Unlike the pharmacopeial capecitabine, which possesses the β-D-ribofuranosyl configuration at the anomeric carbon (C-1'), this compound bears the inverted α-D-ribofuranosyl stereochemistry [3]. The compound is supplied as a crystalline solid with reported chemical purity ≥98% and is classified as a research-use-only reference material intended for LC-MS/MS method development, impurity quantification, and quality control applications in capecitabine drug substance and drug product analysis .

Why Capecitabine-d11 (Beta-Anomer) or Non-Deuterated Alpha-Capecitabine Cannot Substitute for alpha-Capecitabine-d11 in Regulated Analytical Workflows


Generic substitution among capecitabine-derived reference standards is precluded by two orthogonal structural features that govern their analytical utility. First, the anomeric configuration (α vs. β) at the ribofuranosyl C-1' position determines chromatographic retention behavior and biological recognition; the pharmacopeial drug substance is exclusively the β-anomer, and the α-isomer is a known process-related impurity requiring independent quantification during batch release testing [1]. Second, the deuterium labeling pattern (d11 on the pentyl chain) provides a +11 Da mass shift essential for stable isotope dilution LC-MS/MS assays, whereas non-deuterated alpha-capecitabine cannot compensate for matrix effects in electrospray ionization [2]. Consequently, alpha-Capecitabine-d11 occupies a unique intersection: it serves as both an alpha-isomer impurity marker and an isotopically labeled internal standard—a dual capability not provided by either the non-deuterated alpha-anomer or the deuterated beta-anomer (standard Capecitabine-d11) [3].

alpha-Capecitabine-d11: Quantitative Evidence of Differentiation from Closest Comparators


Anomeric Configuration: alpha-Capecitabine-d11 Is the Alpha-Anomer, Whereas Pharmacopeial Capecitabine and Standard Capecitabine-d11 Are the Beta-Anomer

The defining structural feature of alpha-Capecitabine-d11 is the α-D-ribofuranosyl configuration at the anomeric carbon (C-1'), in contrast to the β-D-ribofuranosyl configuration of pharmacopeial capecitabine. The British Pharmacopoeia monograph 2762 defines capecitabine drug substance explicitly as 'Pentyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate,' confirming the β-orientation as the identity-defining stereochemistry [1]. The patent literature documents that capecitabine synthesis yields a mixture of β- and α-anomers, with the β-anomer being the desired active pharmaceutical ingredient and the α-anomer constituting a process-related impurity that must be controlled [2]. The BP monograph specifies that unspecified impurities in capecitabine drug substance must not exceed 0.05% individually, with a total impurity limit of 0.5%, creating a quantitative requirement for alpha-isomer reference standards during method validation [1].

anomeric stereochemistry impurity profiling pharmacopoeial compliance

Deuterium Isotopic Distribution: d11 Enrichment Quantified at 89.61% With d10 at 9.28% by Mass Spectrometry

The isotopic distribution of Capecitabine-d11 (applicable to both alpha and beta anomers sharing the same pentyl-d11 labeling) has been experimentally quantified by mass spectrometry. Santa Cruz Biotechnology reports lot-specific isotopic purity data: normalized intensity distribution of d0 = 0.12%, d1 = 0.05%, d2 = 0.00%, d3 = 0.04%, d4 = 0.05%, d5 = 0.01%, d6 = 0.00%, d7 = 0.48%, d8 = 0.11%, d9 = 0.25%, d10 = 9.28%, d11 = 89.61% . This d11 enrichment of 89.61% provides a predominant mass shift of +11 Da relative to unlabeled capecitabine (MW 359.35 → 370.42). In comparison, alternative deuterated internal standards such as capecitabine-d9 would provide a +9 Da shift with correspondingly different isotopic distribution profiles, potentially increasing isotopic cross-talk with the analyte channel in selected reaction monitoring (SRM) assays [1].

isotopic purity stable isotope labeling mass spectrometry internal standard

Dual Functional Role: Combined Alpha-Anomer Impurity Marker and Stable Isotope Internal Standard—A Capability Neither Non-Deuterated alpha-Capecitabine Nor Deuterated Beta-Anomer Capecitabine-d11 Can Provide

alpha-Capecitabine-d11 uniquely combines two orthogonal analytical functions within a single certified reference material. Non-deuterated alpha-Capecitabine can serve as an impurity marker for HPLC-UV method development (e.g., relative retention time determination) but cannot function as an internal standard for LC-MS/MS because it co-elutes and shares the same mass as the target analyte [1]. Conversely, standard Capecitabine-d11 (beta-anomer) serves effectively as an LC-MS/MS internal standard for capecitabine quantification—as demonstrated in dried blood spot (DBS) methods achieving a linear range of 10-10,000 ng/mL with acceptable accuracy and precision—but cannot serve as an alpha-isomer impurity reference because it possesses the beta configuration [2]. alpha-Capecitabine-d11 resolves this dichotomy: the alpha-anomer configuration enables its use as an impurity reference standard for HPLC method validation and ANDA regulatory submissions, while the d11 labeling simultaneously enables its deployment as a stable isotope-labeled internal standard for LC-MS/MS quantification [3].

dual-function reference standard method validation ANDA quality control

Molecular Identity Confirmation: InChIKey Differentiation Between Alpha and Beta Anomers of Capecitabine-d11

The stereochemical distinction between the alpha and beta anomers of Capecitabine-d11 is unambiguously captured at the level of machine-readable chemical identifiers. The PubChem entry for Capecitabine-d11 (beta-anomer, CID 50915978) reports the InChIKey as GAGWJHPBXLXJQN-XSFNBKHLSA-N, with stereochemistry defined by the /t8-,10-,11-,13-/m1/s1 segment indicating the β-D-ribofuranosyl configuration [1]. In contrast, the alpha-anomer (alpha-Capecitabine) carries the InChIKey GAGWJHPBXLXJQN-UORFTKCHSA-N, as reported by BOC Sciences, with the /m1/s1 stereodescriptor segment reflecting the inverted α-configuration at the anomeric center . This InChIKey divergence provides an unambiguous, machine-verifiable identity check that prevents misidentification during procurement and inventory management—a critical control point given that both anomers share the same CAS number (1132662-08-8) in many vendor catalogs due to the deuterium labeling being the primary registry basis.

structural authentication InChIKey chemical identity stereochemical differentiation

alpha-Capecitabine-d11: High-Value Application Scenarios Driven by Quantitative Evidence


ANDA Regulatory Submission: Alpha-Isomer Impurity Method Validation for Capecitabine Drug Substance

In Abbreviated New Drug Application (ANDA) filings for generic capecitabine, regulatory agencies require validated HPLC methods capable of resolving and quantifying the alpha-anomer impurity from the beta-anomer active pharmaceutical ingredient. alpha-Capecitabine-d11 serves as the certified reference standard for establishing system suitability parameters—including relative retention time, resolution from the capecitabine peak, and limit of quantification—during method validation per ICH Q2(R1) guidelines. The BP monograph's unspecified impurity limit of ≤0.05% per individual impurity creates a quantitative target that can only be met using an authenticated alpha-isomer reference standard for calibration curve preparation [1].

Clinical Therapeutic Drug Monitoring (TDM) of Capecitabine by LC-MS/MS Using Stable Isotope Dilution

Clinical pharmacokinetic studies and therapeutic drug monitoring of capecitabine require accurate quantification in human plasma over a wide dynamic range. The validated LC-MS/MS method using deuterium isotope internal standards achieves a linear range of 20–10,000 ng/mL for capecitabine with an LLOQ of 20 ng/mL (r=0.9975), with intra-assay precision RSD of 0.08%–14.86% and inter-batch precision RSD of 1.51%–11.55% [1]. The d11 labeling provides a +11 Da mass shift that cleanly separates the internal standard channel (m/z 371.1→244.1) from the analyte channel (m/z 360.1→244.1), minimizing isotopic cross-talk and ensuring method accuracy within 89.17%–114.93% across QC levels [1].

Dried Blood Spot (DBS) Microsampling for Capecitabine Pharmacokinetic Studies

For clinical studies requiring minimized blood volumes (e.g., pediatric oncology or repeated-sampling pharmacokinetic protocols), capecitabine-d11 serves as the internal standard in validated DBS-LC-ESI-MS/MS methods. This approach achieves linearity over 10–10,000 ng/mL with acceptable accuracy, precision, selectivity, recovery, and matrix effect parameters, using only 10 µL spot volumes with good spot homogeneity across hematocrit values from 24% to 45% [1]. The deuterated internal standard compensates for hematocrit-dependent matrix effects that would otherwise compromise quantification accuracy in DBS samples—a distinct advantage over non-labeled internal standards.

Simultaneous Multi-Analyte Therapeutic Drug Monitoring Panel for Oncology Patients

In clinical settings requiring simultaneous monitoring of multiple antineoplastic agents, alpha-Capecitabine-d11 can be integrated into multiplexed LC-MS/MS panels alongside deuterated internal standards for irinotecan, paclitaxel, docetaxel, tamoxifen, letrozole, and methotrexate. A validated method published in China Pharmacy (2025) demonstrates simultaneous determination of all seven drugs in human plasma using their respective deuterium-labeled internal standards, achieving run times of 5.5 minutes per sample with acceptable precision and accuracy across 97 clinical patient samples [1]. The d11 mass shift ensures no cross-interference between the capecitabine internal standard channel and other analyte/internal standard pairs within the multiplexed acquisition method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-Capecitabine-d11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.